molecular formula C11H14BrNO B13865207 2-(Bromomethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline

2-(Bromomethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13865207
M. Wt: 256.14 g/mol
InChI Key: KRDXYVJCRACFLE-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromomethyl group at the second position and a methoxy group at the seventh position on the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of a suitable precursor. One common method is the bromination of 7-methoxy-1,2,3,4-tetrahydroisoquinoline using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, resulting in the selective bromination at the benzylic position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, solvent, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include ketones and aldehydes.

    Reduction: The major product is the corresponding methyl derivative.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-5-methoxy-1,2,3,4-tetrahydroisoquinoline
  • 2-(Bromomethyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline
  • 2-(Bromomethyl)-8-methoxy-1,2,3,4-tetrahydroisoquinoline

Uniqueness

2-(Bromomethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of the bromomethyl and methoxy groups, which can influence its reactivity and biological activity. The presence of the methoxy group at the seventh position may enhance its lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties .

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

2-(bromomethyl)-7-methoxy-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C11H14BrNO/c1-14-11-3-2-9-4-5-13(8-12)7-10(9)6-11/h2-3,6H,4-5,7-8H2,1H3

InChI Key

KRDXYVJCRACFLE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCN(C2)CBr)C=C1

Origin of Product

United States

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